2,3-Diphenylquinoxalin-6(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylquinoxalin-6-ol typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent such as ethanol. The reaction is usually carried out under reflux conditions, leading to the formation of the quinoxaline ring through cyclization .
Industrial Production Methods: Industrial production of 2,3-Diphenylquinoxalin-6-ol often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature has been reported to produce quinoxaline derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines .
Scientific Research Applications
2,3-Diphenylquinoxalin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenylquinoxalin-6-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Lacks the hydroxyl group at the 6-position.
2,3-Diphenylquinoxaline-6-carbohydrazide: Contains a carbohydrazide group at the 6-position.
2,3-Diphenylbenzo[g]quinoxaline: Features an additional fused benzene ring.
Uniqueness: 2,3-Diphenylquinoxalin-6-ol is unique due to the presence of the hydroxyl group at the 6-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
60729-21-7 |
---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-6-ol |
InChI |
InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H |
InChI Key |
OARXFPUIVCNWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.